1-Chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one
CAS No.:
Cat. No.: VC18836474
Molecular Formula: C11H13ClOS
Molecular Weight: 228.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClOS |
|---|---|
| Molecular Weight | 228.74 g/mol |
| IUPAC Name | 1-chloro-1-(2-ethyl-4-sulfanylphenyl)propan-2-one |
| Standard InChI | InChI=1S/C11H13ClOS/c1-3-8-6-9(14)4-5-10(8)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
| Standard InChI Key | VIWFHHYFRLWAFE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=CC(=C1)S)C(C(=O)C)Cl |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of 1-chloro-1-(2-ethyl-4-mercaptophenyl)propan-2-one (CHClOS) features a phenyl ring substituted with an ethyl group at position 2, a mercapto group at position 4, and a chlorinated propan-2-one moiety at position 1 (Table 1). The mercapto group’s para orientation relative to the ethyl chain creates a distinct electronic environment compared to its meta-substituted analogs, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Identifiers
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 1-chloro-1-(2-ethyl-4-sulfanylphenyl)propan-2-one |
| Molecular Formula | CHClOS |
| Molecular Weight | 228.74 g/mol |
| Canonical SMILES | CCC1=C(C=CC(=C1)S)C(C(=O)C)Cl |
| Key Functional Groups | Chloro, mercapto, ketone |
The compound’s stereoelectronic profile is defined by:
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Chloro group: Enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitution reactions.
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Mercapto group: Acts as a soft nucleophile and participates in hydrogen bonding, potentially influencing biological interactions.
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Ketone moiety: Provides a site for reduction or condensation reactions, common in derivatization strategies .
Synthesis and Optimization Strategies
While no direct synthesis routes for the 4-mercapto isomer are documented, methodologies for analogous compounds suggest a multi-step approach:
Chlorination of Propan-2-one Precursors
A plausible pathway involves the chlorination of 1-(2-ethyl-4-mercaptophenyl)propan-2-one using agents such as sulfuryl chloride (SOCl) or phosphorus pentachloride (PCl) under anhydrous conditions. The reaction typically proceeds via an electrophilic aromatic substitution mechanism, with the chloro group attaching to the carbonyl-adjacent carbon.
Reaction Conditions:
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Temperature: 0–5°C (to control exothermicity)
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Solvent: Dichloromethane or chloroform
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Catalyst: Lewis acids (e.g., FeCl) may accelerate chlorination.
Industrial-Scale Production
Continuous flow reactors could enhance yield and purity by minimizing side reactions (e.g., disulfide formation from mercapto oxidation). Post-synthesis purification might involve fractional distillation or column chromatography, given the compound’s moderate polarity.
Chemical Reactivity and Functional Group Interactions
The compound’s reactivity is governed by its three functional groups (Table 2):
Table 2: Reactivity Profile
| Functional Group | Reaction Type | Example Products |
|---|---|---|
| Chloro | Nucleophilic substitution | Thioethers, amines |
| Mercapto | Oxidation, alkylation | Disulfides, sulfonic acids |
| Ketone | Reduction, condensation | Secondary alcohols, imines |
Nucleophilic Substitution at Chloro Site
The chloro group’s proximity to the ketone enhances its susceptibility to displacement by nucleophiles (e.g., thiols, amines). For example, reaction with sodium hydrosulfide (NaSH) could yield 1-mercapto derivatives, though steric hindrance from the ethyl group may modulate reaction rates.
Mercapto Group Oxidation
Exposure to oxidizing agents like hydrogen peroxide (HO) converts the -SH group to a sulfonic acid (-SOH), altering solubility and biological activity. Controlled oxidation to disulfides is also feasible, enabling dimerization.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing thioether-based drugs, particularly protease inhibitors exploiting the mercapto group’s metal-chelating ability.
Material Science
Its ability to form self-assembled monolayers (SAMs) on gold surfaces (via Au-S bonds) makes it valuable in nanotechnology and sensor development.
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